molecular formula C10H17ClN2O B2607790 3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride CAS No. 1403595-07-2

3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride

Cat. No.: B2607790
CAS No.: 1403595-07-2
M. Wt: 216.71
InChI Key: CMURGBNOIOKFRI-UHFFFAOYSA-N
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Description

3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride is a chemical compound with the molecular formula C10H17ClN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-AMinoMethyl-6-Methyl-4-propyl-1H-pyridin-2-one hydrochloride may exhibit unique properties such as higher stability, specific reactivity, or distinct biological activities. These differences make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(aminomethyl)-6-methyl-4-propyl-1H-pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.ClH/c1-3-4-8-5-7(2)12-10(13)9(8)6-11;/h5H,3-4,6,11H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMURGBNOIOKFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)NC(=C1)C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 6-methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile (15.0 g, 85.1 mmol) in methanol (600 mL) and concentrated HCl (15 mL) was added Pd(OH)2 (15.0 g). The mixture was stirred for 48 hours under H2 atmosphere. The reaction mixture was filtered and filtrate was concentrated in vacuo. Ethanol was added to the residue, the resulting precipitate was collected and dried to give the titled compound as a white solid (13.0 g, 60% yield). 1H-NMR (400 MHz, CDCl3) δppm; 11.86 (br. s., 1H), 6.00 (s, 1H), 3.78 (q, J=5.5 Hz, 2H), 3.61 (br. s., 2H), 2.46 (m, 2H), 2.17 (s, 3H), 1.50 (sxt, J=7.4 Hz, 2H), 0.91 (t, J=7.4 Hz, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One
Yield
60%

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